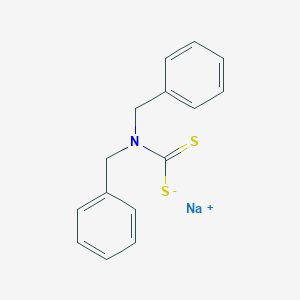

sodium;N,N-dibenzylcarbamodithioate

描述

Sodium N,N-dibenzylcarbamodithioate (CAS 10591-85-2) is a dithiocarbamate salt characterized by two benzyl groups attached to the nitrogen atom of the carbamodithioate moiety. Its molecular structure includes a sodium cation paired with the dithiocarbamate anion, rendering it water-soluble and reactive toward metal ions. This compound is industrially significant as a rubber accelerator (e.g., TBzTD) due to its ability to enhance vulcanization efficiency . Key safety data highlight its environmental hazard (R53) and the need to prevent environmental release (S61) .

属性

IUPAC Name |

sodium;N,N-dibenzylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NS2.Na/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCPTMLDBVIIES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Cobalt-loaded carbon nanotubes are synthesized through a series of chemical reactions. The process typically involves the following steps:

Preparation of Carbon Nanotubes: Carbon nanotubes are prepared using chemical vapor deposition (CVD) methods. This involves the decomposition of hydrocarbons at high temperatures in the presence of a catalyst.

Loading of Cobalt: The carbon nanotubes are then treated with a cobalt salt solution, such as cobalt nitrate. The solution is typically prepared in an aqueous medium.

Reduction: The cobalt ions are reduced to metallic cobalt using a reducing agent like hydrogen gas. This process is carried out at elevated temperatures to ensure the complete reduction of cobalt ions.

Industrial Production Methods: In industrial settings, the production of cobalt-loaded carbon nanotubes follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the final product.

化学反应分析

Types of Reactions: Cobalt-loaded carbon nanotubes undergo various chemical reactions, including:

Oxidation: The cobalt in the nanotubes can be oxidized to form cobalt oxides.

Reduction: The cobalt oxides can be reduced back to metallic cobalt using reducing agents.

Substitution: The carbon nanotubes can undergo substitution reactions where functional groups are introduced onto the surface.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Various organic reagents under controlled conditions.

Major Products:

Oxidation: Cobalt oxides.

Reduction: Metallic cobalt.

Substitution: Functionalized carbon nanotubes with various organic groups.

科学研究应用

Cobalt-loaded carbon nanotubes have a wide range of applications in scientific research:

Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.

Biology: Employed in biosensors for the detection of biological molecules.

Medicine: Investigated for drug delivery systems due to their high surface area and ability to carry therapeutic agents.

Industry: Utilized in environmental engineering for the removal of pollutants from water and air.

作用机制

The mechanism by which cobalt-loaded carbon nanotubes exert their effects involves several molecular targets and pathways:

Catalysis: The cobalt atoms on the surface of the nanotubes act as active sites for catalytic reactions. They facilitate the breaking and forming of chemical bonds, thereby speeding up the reactions.

Adsorption: The high surface area of the carbon nanotubes allows for the adsorption of various molecules, which can then undergo chemical transformations on the surface.

Electron Transfer: The cobalt atoms can participate in electron transfer reactions, which are crucial for many catalytic processes.

相似化合物的比较

Sodium N,N-Dimethyldithiocarbamate

Structural Differences :

- Substituents : Methyl groups replace benzyl groups on the nitrogen.

- Molecular Weight : Lower due to smaller substituents.

- Solubility : Higher water solubility compared to the benzyl derivative, attributed to reduced steric hindrance.

Spectroscopic Properties :

- Infrared (IR) spectra would show distinct ν(C=S) and ν(C-N) vibrations. For sodium N,N-dibenzylcarbamodithioate, conjugation with benzyl aromatic rings may shift ν(C-N) to lower frequencies (~1,450 cm⁻¹) compared to the methyl analogue (~1,480 cm⁻¹). Data from related sodium carboxylates (e.g., sodium 4-methoxybenzoate) suggest similar trends in anti-symmetrical/symmetrical COO⁻ vibrations, which can be extrapolated to dithiocarbamates .

Tetrabenzylthiuram Disulfide (TBzTD)

Structural Relationship :

- TBzTD is the oxidized dimer of sodium N,N-dibenzylcarbamodithioate, forming a disulfide bridge (-S-S-) between two dithiocarbamate units.

Functional Differences :

- Application: TBzTD acts as a sulfur donor in rubber vulcanization, offering delayed action and reduced scorching compared to its sodium precursor .

- Thermal Stability : Higher decomposition temperature (>150°C) due to the disulfide bond, enhancing suitability for high-temperature processing .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Property | Sodium N,N-Dibenzylcarbamodithioate | Sodium N,N-Dimethyldithiocarbamate | Tetrabenzylthiuram Disulfide |

|---|---|---|---|

| CAS No. | 10591-85-2 | 128-04-1 | 10591-85-2 (variant) |

| Substituents | Benzyl | Methyl | Benzyl (dimerized) |

| Molecular Weight (g/mol) | ~393.5 | ~143.2 | ~787.0 |

| Primary Use | Rubber accelerator | Pesticide | Rubber vulcanizer |

| Environmental Hazard | R53 | Not listed | R53 |

Table 2: Spectroscopic and Thermal Data

Key Research Findings

- Reactivity with Metals : Sodium N,N-dibenzylcarbamodithioate forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), a property exploited in analytical chemistry for metal ion sequestration. The benzyl groups enhance ligand stability compared to methyl analogues .

- Environmental Impact: The benzyl derivative’s R53 classification underscores its persistence and toxicity in aquatic ecosystems, necessitating stringent handling protocols (S61) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。